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Compound of Interest

5-lodo-7H-pyrrolo[2,3-d]pyrimidin-
Compound Name:
2-amine

Cat. No.: B1401435

An In-Depth Technical Guide to 5-lodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine: Properties,
Synthesis, and Application in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 5-lodo-7H-pyrrolo[2,3-
d]pyrimidin-2-amine, a pivotal building block in contemporary medicinal chemistry. We delve
into its core physicochemical properties, with a primary focus on its molecular weight and
chemical formula, which are fundamental to its use in synthesis and analysis. The document
elucidates the strategic importance of the 7-deazapurine scaffold in designing targeted
therapeutics, particularly kinase inhibitors. Furthermore, we present validated protocols for its
synthesis, analytical characterization, and safe handling. This guide is intended for
researchers, scientists, and drug development professionals who leverage advanced
heterocyclic intermediates to accelerate the discovery of novel therapeutics.

Core Molecular Profile and Physicochemical
Properties

5-lodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine is a halogenated heterocyclic compound
belonging to the 7-deazapurine class of molecules. Its structure is analogous to the purine
nucleobases but with a carbon atom replacing the nitrogen at the 7-position, a modification that
significantly alters its metabolic stability and receptor interaction profile. The introduction of an
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iodine atom at the 5-position is a deliberate synthetic strategy, creating a versatile handle for
introducing further molecular complexity through cross-coupling reactions.

The precise molecular weight is a critical parameter for stoichiometric calculations in synthetic
reactions and for confirmation of identity via mass spectrometry. The molecular formula of the
compound is CeHslIN4, leading to a molecular weight of approximately 260.04 g/mol .[1]

Table 1: Physicochemical Properties of 5-lodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine

Property Value Source(s)

Molecular Weight 260.04 g/mol [1]

Exact Mass 260.038 g/mol [2]

Molecular Formula CeHsINa [1]

CAS Number 1416354-36-3 [1][2]
Solid; White to Brown

Appearance [2]
Powder/Crystal

Purity Typically 295% - 297% [1112]
VAQOHRRKRVCAIA-

INChl Key [2]
UHFFFAOYSA-N

SMILES NC1=NC=C2C(NC=C2l)=N1 [1]

Topological Polar Surface Area  67.59 A2 [1]

N 4°C, protect from light, stored
Storage Conditions ) [1]
under nitrogen

Chemical Structure of 5-lodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine
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Caption: 2D structure of 5-lodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine.

The Strategic Role of the 7-Deazapurine Scaffold in
Kinase Inhibition

The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in drug discovery, primarily
due to its proven efficacy as a "hinge-binding" motif for protein kinases.[3] Kinases play a
central role in cellular signaling, and their dysregulation is a hallmark of many diseases,
including cancer and inflammatory disorders.

The nitrogen atoms at positions 1 and 3 and the exocyclic amine of the pyrimidine ring can
form critical hydrogen bond interactions with the backbone amide residues of the kinase hinge
region. This mimics the binding of adenine in ATP, allowing these molecules to act as
competitive inhibitors. The replacement of N7 with a carbon atom (hence "7-deazapurine™)
provides a vector for substitution into the solvent-exposed region of the ATP binding pocket
without disrupting the core hinge-binding interactions. This is where the utility of the 5-iodo
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derivative becomes paramount.
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Caption: Interaction of the scaffold with a generic kinase active site.

Synthetic Strategy and Quality Control
Synthesis via Electrophilic lodination

A common and efficient method for synthesizing 5-iodo-7H-pyrrolo[2,3-d]pyrimidine derivatives
involves the direct electrophilic iodination of the corresponding unsubstituted pyrrolopyrimidine
precursor. N-lodosuccinimide (NIS) is the reagent of choice for this transformation.
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Causality of Experimental Choice:

o Why NIS? NIS is a mild and highly effective source of electrophilic iodine (I+). It is preferred
over molecular iodine (I2) because it avoids the formation of the HI byproduct, which can be
difficult to remove and can lead to side reactions. The reaction proceeds cleanly under
relatively gentle conditions.

e Solvent Choice: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or a chlorinated
solvent like Dichloromethane (DCM) is typically used to dissolve the starting material and
facilitate the reaction.[4]

G—Amino-?H-pyrrolo[2,3—d]pyrimidin9
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Caption: Synthetic workflow from precursor to diverse inhibitors.

Self-Validating Analytical Protocols
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Confirming the identity, purity, and integrity of the synthesized compound is non-negotiable. A
combination of chromatographic and spectroscopic techniques provides a self-validating
system.

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

o System Preparation: Use a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 pum).
Equilibrate the system with the initial mobile phase conditions.

» Mobile Phase: A gradient of (A) Water with 0.1% Formic Acid and (B) Acetonitrile with 0.1%
Formic Acid.

o Gradient Program: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then
return to initial conditions and re-equilibrate.

o Sample Preparation: Prepare a 1 mg/mL stock solution in DMSO. Dilute to ~20 pg/mL with a
50:50 Acetonitrile:Water mixture.

e Injection & Detection: Inject 5 pL and monitor at 254 nm and 280 nm.

o Acceptance Criteria: The primary peak should have an area percentage of >95-97%,
confirming the purity level.

Protocol 2: Structural Confirmation by LC-MS and NMR

e Mass Spectrometry (MS): Utilize an Electrospray lonization (ESI) source in positive ion
mode. The expected [M+H]* ion should be observed.

» Nuclear Magnetic Resonance (NMR): Dissolve ~5 mg of the compound in deuterated DMSO
(DMSO-de).

o H NMR: Expect to see characteristic signals for the pyrrole and pyrimidine protons. The
absence of a signal in the C5-H region (around 6.5-7.0 ppm) and the presence of other
aromatic protons confirms successful iodination.[4]

o 18C NMR: The C5 carbon signal will show a significant upfield shift due to the heavy atom
effect of iodine, providing definitive evidence of its position.[4]
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Table 2: Expected Analytical Characterization Data

Technique Parameter Expected Result

LC-MS (ESI+) [M+H]* m/z = 260.96

Signals corresponding to the
1H NMR (DMSO-ds) Chemical Shifts (8) pyrrole NH, amine (NHz), and

aromatic C-H protons.

HPLC Purity (254 nm) >95%

Applications in Drug Discovery: A Versatile
Intermediate

The true value of 5-lodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine lies in its role as a versatile
intermediate. The carbon-iodine bond is readily activated by palladium catalysts, enabling a
wide range of cross-coupling reactions.

e Suzuki Coupling: Reaction with aryl or heteroaryl boronic acids introduces diverse
substituents at the 5-position. This is a primary strategy for exploring the structure-activity
relationship (SAR) of kinase inhibitors, as modifications at this position can significantly
impact potency and selectivity.[5][6]

e Sonogashira Coupling: Reaction with terminal alkynes allows for the introduction of linear,
rigid linkers, which can be used to probe deeper pockets within a kinase active site or to
attach pharmacophores.

Research into inhibitors for Colony-Stimulating Factor-1 Receptor (CSF1R) and Interleukin-2-
inducible T-cell Kinase (Itk) has demonstrated the power of this approach, where iodo-
pyrrolopyrimidines serve as key starting materials for generating libraries of potent and
selective inhibitors.[5][7]

Safety and Handling

As a laboratory chemical, 5-lodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine must be handled with
appropriate care.
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e Hazard Statements: The compound is classified as harmful if swallowed (H302), causes skin
irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation
(H335).

o Precautionary Measures:

o Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and
safety glasses.[8]

o Handle only in a well-ventilated area or a chemical fume hood.
o Avoid breathing dust or fumes.
o Wash hands thoroughly after handling.

o Store the container tightly closed in a cool, dry, and well-ventilated place.[1]

Conclusion

5-lodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine, with a molecular weight of 260.04 g/mol , is
more than just a chemical compound; it is a strategic tool in the arsenal of the medicinal
chemist. Its 7-deazapurine core provides a validated scaffold for kinase hinge binding, while the
5-iodo group offers a gateway to extensive chemical diversification. A thorough understanding
of its properties, coupled with robust analytical validation and safe handling practices, enables
researchers to fully leverage this intermediate in the quest for next-generation targeted
therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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